![molecular formula C11H13NO5 B3049173 N-Acetyl-3-hydroxy-L-tyrosine CAS No. 19641-90-8](/img/structure/B3049173.png)
N-Acetyl-3-hydroxy-L-tyrosine
Overview
Description
N-Acetyl-3-hydroxy-L-tyrosine , commonly referred to as NALT , is a modified form of the amino acid L-Tyrosine . L-Tyrosine serves as a crucial building block for protein synthesis in the human body. The addition of an acetyl group to L-Tyrosine enhances its solubility and stability, resulting in NALT being more bioavailable than its unmodified counterpart .
Scientific Research Applications
Chemical Influences on Tyrosine Phosphorylation
A study explored the chemistry of biological tyrosine phosphorylation, including acylation reactions with compounds like N-acetylimidazole. This research enhances our understanding of the chemical and enzymatic reactivities of tyrosine derivatives, which has implications in understanding biological processes involving tyrosine phosphorylation (Martin et al., 1990).
Reaction Dynamics in Biological Systems
Research has shown that reactions between nitrite and hypochlorous acid form intermediates capable of nitrating phenolic substrates like tyrosine. This study offers insights into the complex chemical interactions in biological systems, which could be relevant for understanding inflammation-mediated protein modification (Eiserich et al., 1996).
Site-Specific Protein Modification
A study introduced a tyrosine analogue, N-alpha-Fmoc-3-acetyl-L-tyrosine, for selective modification of proteins. This advancement provides a new method for labeling proteins of biological interest, important for structural and functional analysis (Tamilarasu et al., 2001).
Enzyme-Substrate Complex Studies
Research using N-acetyl-L-tyrosine semicarbazide and chymotrypsin demonstrated the application of nuclear magnetic resonance in studying enzyme-substrate reactions at equilibrium. This study helps in understanding the interaction dynamics in enzymatic processes (Robillard et al., 1974).
Tyrosine Metabolism in Insects
A study on insect metabolism revealed that tyrosine undergoes various transformations, leading to the formation of substances like N-acetyldopamine, important for understanding insect physiology and development (Sekeris & Karlson, 1962).
properties
IUPAC Name |
(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLHVKCJVVHLN-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553855 | |
Record name | N-Acetyl-3-hydroxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-3-hydroxy-L-tyrosine | |
CAS RN |
19641-90-8 | |
Record name | N-Acetyl-3-hydroxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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